molecular formula C6H8Cl3FN2 B140434 4-Chloro-5-fluorobenzene-1,2-diamine dihydrochloride CAS No. 132942-81-5

4-Chloro-5-fluorobenzene-1,2-diamine dihydrochloride

Cat. No.: B140434
CAS No.: 132942-81-5
M. Wt: 233.5 g/mol
InChI Key: AOOCMQJLTMEFLR-UHFFFAOYSA-N
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Description

4-Chloro-5-fluorobenzene-1,2-diamine dihydrochloride is an organic compound with the molecular formula C6H8Cl2FN2 It is a derivative of benzene, substituted with chlorine and fluorine atoms, and contains two amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-fluorobenzene-1,2-diamine dihydrochloride typically involves the following steps:

    Nitration: Benzene is nitrated to form nitrobenzene.

    Halogenation: Nitrobenzene undergoes halogenation to introduce chlorine and fluorine atoms at the desired positions.

    Reduction: The nitro groups are reduced to amino groups using reducing agents such as iron and hydrochloric acid.

    Formation of Dihydrochloride Salt: The resulting diamine is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the scale, batch or continuous processing methods are used.

    Purification: The compound is purified using recrystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-fluorobenzene-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The amino groups can be oxidized or reduced to form different derivatives.

    Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate are used under reflux conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

    Substituted Derivatives: Products with different functional groups replacing chlorine or fluorine.

    Oxidized or Reduced Derivatives: Compounds with modified amino groups.

    Heterocyclic Compounds:

Scientific Research Applications

4-Chloro-5-fluorobenzene-1,2-diamine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluorobenzene-1,2-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can:

    Inhibit Enzymes: By binding to the active site of enzymes, it can inhibit their activity.

    Modulate Receptors: It can interact with receptors on cell surfaces, affecting cellular signaling pathways.

    Induce Apoptosis: In cancer cells, it may induce apoptosis through the activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-5-fluorobenzene-1,2-diamine: The parent compound without the dihydrochloride salt.

    4-Chloro-5-fluoro-o-phenylenediamine: A structurally related compound with similar properties.

    1,2-Diamino-4,5-difluorobenzene: Another fluorinated derivative with different substitution patterns.

Uniqueness

4-Chloro-5-fluorobenzene-1,2-diamine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds.

Properties

IUPAC Name

4-chloro-5-fluorobenzene-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2.2ClH/c7-3-1-5(9)6(10)2-4(3)8;;/h1-2H,9-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOOCMQJLTMEFLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl3FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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